1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine chemical structure
1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine chemical structure
An In-Depth Technical Guide to the Chemistry and Therapeutic Potential of 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine
This guide provides a comprehensive technical overview of the novel heterocyclic compound, 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine. As this molecule represents a unique structure within the broader class of pyranoquinolines, this document synthesizes established principles from related isomers to project its chemical characteristics, a plausible synthetic route, and its potential pharmacological applications. This work is intended for researchers, medicinal chemists, and drug development professionals interested in the expanding landscape of quinoline-based therapeutics.
Introduction: The Pyranoquinoline Scaffold
The fusion of quinoline and pyran ring systems creates the pyranoquinoline scaffold, a structural motif present in a variety of natural products and synthetic molecules of significant pharmacological interest.[1] Quinoline itself is a cornerstone in medicinal chemistry, forming the core of drugs with applications ranging from antimalarial (e.g., Chloroquine) to anticancer (e.g., Camptothecin) agents.[2] The addition of a pyran ring modulates the electronic and steric properties of the quinoline core, often enhancing biological activity and providing new vectors for molecular interaction.[1]
Pyranoquinoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3] Their mechanism of action is often multifaceted, involving processes like the inhibition of key enzymes such as topoisomerase II, DNA gyrase, and various protein kinases (e.g., EGFR, HER-2), or through the induction of apoptosis and cell cycle arrest.[2][4] This guide focuses specifically on the underexplored isomer, 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine, postulating its properties and potential based on the robust chemical and biological data available for its analogues.
Chemical Structure and Predicted Properties
The structure of 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine is defined by the specific fusion of the pyran and quinoline rings and the stereochemistry of the amine-bearing pyran moiety. The IUPAC name specifies the fusion of the pyran ring's 3,2-positions to the 'f' face (C5-C6) of the quinoline core, with saturation at positions 1, 2, and 3 of the pyran ring and an amine substituent at the C2 position.
Caption: Chemical Structure of 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Hydrogen Bond Donors | 2 (from -NH₂) |
| Hydrogen Bond Acceptors | 3 (N in quinoline, O in pyran, N in amine) |
| Predicted LogP | 1.8 ± 0.5 |
| Topological Polar Surface Area (TPSA) | 53.5 Ų |
Predicted Spectroscopic Profile
The structural characterization of this molecule can be confirmed through standard spectroscopic techniques. The predicted data, based on analogous structures from the literature, are summarized below.[5][6]
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the amine and ether functionalities.
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N-H Stretching: Two distinct bands in the region of 3450-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂).[6]
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C-O Stretching: A strong absorption band around 1250-1050 cm⁻¹ for the aryl-alkyl ether linkage of the pyran ring.
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C=N and C=C Stretching: A series of bands in the 1620-1450 cm⁻¹ region, characteristic of the quinoline aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would provide key structural information. Protons on the saturated pyran ring would appear in the upfield region (δ 2.0-5.0 ppm), with the proton at C2 likely appearing as a multiplet due to coupling with adjacent protons and the amine protons. The amine protons themselves would likely appear as a broad singlet. The aromatic protons on the quinoline ring would resonate in the downfield region (δ 7.0-8.5 ppm).
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¹³C NMR: The carbon spectrum would show distinct signals for the saturated carbons of the pyran ring (δ 20-80 ppm) and the aromatic carbons of the quinoline ring (δ 110-155 ppm). The carbon bearing the amine group (C2) would be expected around δ 50-60 ppm.
Proposed Synthesis Protocol
While a direct synthesis for 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine has not been reported, a plausible and efficient route can be designed based on established multicomponent reactions for the synthesis of 2-amino-4H-pyrans and pyranoquinolines.[3][4] The proposed pathway involves a three-component reaction starting from a readily available quinoline derivative.
Caption: Proposed synthetic workflow for 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine.
Step-by-Step Experimental Methodology
Step 1: Synthesis of 2-Amino-4-methyl-4H-pyrano[3,2-f]quinoline-3-carbonitrile
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Reagent Preparation: To a 100 mL round-bottom flask, add 6-hydroxyquinoline (1.45 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and acetaldehyde (0.53 mL, 10 mmol) in absolute ethanol (30 mL).
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Catalyst Addition: Add piperidine (0.1 mL, 1 mmol) as a basic catalyst to the mixture.
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Reaction: Stir the mixture and reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
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Causality: This one-pot reaction proceeds via a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence. Piperidine catalyzes both the initial condensation of acetaldehyde and malononitrile and the subsequent Michael addition of the 6-hydroxyquinoline.[3]
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Step 2: Reduction of the Pyranoquinoline Intermediate
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Setup: In a hydrogenation vessel, dissolve the intermediate from Step 1 (10 mmol) in methanol or ethyl acetate.
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Catalyst: Add Palladium on Carbon (10% Pd-C, 5-10 mol%) to the solution.
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Hydrogenation: Subject the mixture to a hydrogen atmosphere (50 psi) and stir at room temperature until hydrogen uptake ceases.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the saturated pyranoquinoline nitrile.
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Causality: Catalytic hydrogenation is a standard and effective method for the reduction of the C=C double bond within the pyran ring without affecting the aromatic quinoline system.
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Step 3: Conversion of Nitrile to Amine
This step is conceptual and may require significant optimization, as direct reduction of a nitrile adjacent to an amine can be complex. An alternative might involve hydrolysis to a carboxylic acid followed by a Curtius or Hofmann rearrangement.
Proposed Method: Lithium Aluminum Hydride (LAH) Reduction
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Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), suspend LAH (20 mmol) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the LAH suspension to 0 °C and slowly add a solution of the saturated nitrile from Step 2 (10 mmol) in anhydrous THF.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
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Quenching and Isolation: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup). Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to obtain the final 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine.
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Causality: LAH is a powerful reducing agent capable of reducing the nitrile group to a primary amine. The anhydrous and inert conditions are critical to prevent quenching of the highly reactive LAH.
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Postulated Biological Activity and Therapeutic Potential
The therapeutic potential of 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine can be inferred from the extensive research on related pyrano[3,2-c]quinoline and other quinoline analogues.[2][3] These compounds are frequently investigated as anticancer agents due to their ability to interfere with fundamental cellular processes.
Anticancer Activity: Many pyranoquinoline derivatives exhibit potent antiproliferative activity against a range of cancer cell lines.[2][3] The planar quinoline moiety is capable of intercalating with DNA, while substituents on the pyran ring can form crucial interactions with enzyme active sites.[2]
Mechanism of Action - Kinase Inhibition: A prominent mechanism of action for quinoline-based anticancer agents is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[4] These receptors are often overexpressed in cancer cells and their inhibition can halt signaling pathways that promote cell proliferation and survival. It is postulated that 1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine could act as a multi-kinase inhibitor. The amine group at the C2 position could serve as a key hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the kinase domain.
Caption: Postulated mechanism of action via kinase inhibition.
Conclusion
1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine is a novel heterocyclic compound with significant, albeit currently unexplored, therapeutic potential. By leveraging established synthetic methodologies and structure-activity relationships from related pyranoquinoline isomers, this guide has outlined its core chemical characteristics, a viable synthetic protocol, and a compelling hypothesis for its application as a kinase inhibitor in oncology. The frameworks presented herein provide a solid foundation for future experimental validation and development of this promising molecular scaffold.
References
- Al-Neyadi, S. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14.
- Al-Obaidi, A. S. M., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar.
- Al-Wahaibi, L. H., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Publishing.
- Beneteau, V., et al. (2023). Synthesis and Biological Evaluation of Substituted Fused Dipyranoquinolinones. MDPI.
- Boufatah, N., et al. (2013).
- El-Sheref, E. M., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Publishing.
- Hussein, G. A., et al. (2013). Synthesis of New 2H-Pyrano[3,2-h]quinolines With Potential Biological Activity. IISTE.org.
- Moreno, L. M., & Abonia, R. (2024). Synthetic Approaches for Pyranoquinolines: A Concise Review. Bentham Science.
- Patel, H., et al. (2016).
- Shaker, Y. M., et al. (2022).
- Majumdar, K. C., et al. (2014).
- Mohammed, S. I., et al. (2013). Synthesis of new pyran and pyranoquinoline derivatives.
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